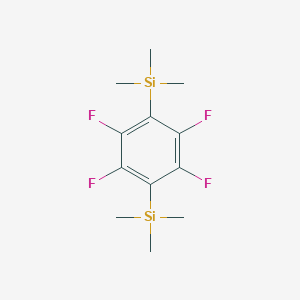

1,4-Bis(trimethylsilyl)tetrafluorobenzene

Description

BenchChem offers high-quality 1,4-Bis(trimethylsilyl)tetrafluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(trimethylsilyl)tetrafluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGHSQASRZUCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C)(C)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377830 | |

| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16956-91-5 | |

| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene. This versatile fluorinated aromatic compound serves as a valuable building block in organic synthesis and materials science. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound for a range of scientific applications.

Chemical Properties and Data

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a white crystalline solid at room temperature.[1] Its structure, featuring a tetrafluorinated benzene ring symmetrically substituted with two trimethylsilyl groups, imparts notable thermal stability and unique reactivity.[2]

Table 1: Physicochemical and Spectroscopic Data for 1,4-Bis(trimethylsilyl)tetrafluorobenzene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈F₄Si₂ | [3] |

| Molecular Weight | 294.44 g/mol | [4] |

| Melting Point | 51-57 °C | [1] |

| Boiling Point | 156.5 ± 40.0 °C (Predicted) | [5] |

| Appearance | White crystals or powder | [1] |

| Solubility | Soluble in organic solvents such as THF and dichloromethane. | [6] |

| ¹H NMR (in CCl₄) | δ -0.39 ppm | [7] |

| ¹⁹F NMR (in CCl₄) | δ -124.2 ppm | [7] |

Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

Several synthetic routes to 1,4-bis(trimethylsilyl)tetrafluorobenzene have been reported. The optimal choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Synthesis from 1,2,4,5-Tetrafluorobenzene

The first reported synthesis of 1,4-bis(trimethylsilyl)tetrafluorobenzene was achieved in 1967.[7] This method involves the dilithiation of 1,2,4,5-tetrafluorobenzene followed by quenching with trimethylsilyl chloride.

Experimental Protocol:

Synthesis from Poly(cadmium-2,3,5,6-tetrafluorobenzene)

An alternative route involves the reaction of a pre-formed organometallic polymer with trimethylsilyl chloride.[7]

Experimental Protocol: [7]

The starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), is synthesized by the thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum. In a glove box, 7.1 g (27.3 mmol) of the polymer is charged into a Duran-glass Carius tube. Freshly distilled trimethylsilyl chloride (6.55 g, 60.3 mmol) is added under a dry nitrogen atmosphere. The tube is sealed, shaken, and heated in an oven. The temperature is increased stepwise over 30 hours to 222 °C. Further heating from 230 to 250 °C over 26 hours results in a color change to light grey. The Carius tube is then cooled stepwise to -78 °C before being opened under a nitrogen atmosphere.

Synthesis from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene

A more recent method utilizes a phosphine-mediated silylation of a dibrominated precursor, offering a 59% yield after purification.[6]

Experimental Protocol: [6]

To a solution of 1,4-dibromo-2,3,5,6-tetrafluorobenzene and trimethylsilyl chloride in anhydrous acetonitrile at -30 °C, tris(diethylamino)phosphine is added. The reaction proceeds via the activation of trimethylsilyl chloride by the phosphine, generating a silylphosphonium intermediate. This intermediate then undergoes a nucleophilic attack on the dibrominated benzene ring, replacing the bromine atoms with trimethylsilyl groups. The product is purified by vacuum distillation.

Reactivity

The reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene is governed by the interplay between the electron-withdrawing tetrafluorobenzene core and the electrofugal trimethylsilyl groups.

Electrophilic Aromatic Substitution

The trimethylsilyl groups can be replaced by various electrophiles in electrophilic aromatic substitution reactions.[1] The silicon-carbon bond is cleaved, and the electrophile is introduced onto the aromatic ring. The presence of the fluorine atoms deactivates the ring towards electrophilic attack, often requiring the use of strong electrophiles and Lewis acid catalysts.

Nucleophilic Aromatic Substitution

The highly electron-deficient tetrafluorinated ring is susceptible to nucleophilic aromatic substitution. While the trimethylsilyl groups are not typically displaced in these reactions, the fluorine atoms can be substituted by strong nucleophiles.

Desilylation

The trimethylsilyl groups can be selectively removed under various conditions, for instance, by treatment with a source of fluoride ions or under acidic conditions. This desilylation reaction regenerates the corresponding C-H bonds, providing access to 1,2,4,5-tetrafluorobenzene and its derivatives.

Applications

The unique properties of 1,4-bis(trimethylsilyl)tetrafluorobenzene make it a valuable tool in several areas of chemical research:

-

Precursor to Fluorinated Materials: It serves as a monomer or cross-linking agent in the synthesis of fluorinated polymers and materials with enhanced thermal stability and chemical resistance.

-

Intermediate in Organic Synthesis: The ability to selectively functionalize the aromatic ring through electrophilic substitution of the trimethylsilyl groups makes it a versatile intermediate for the synthesis of complex fluorinated molecules.[1]

-

Quantitative NMR (qNMR) Standard: Its high purity, stability, and distinct signals in both ¹H and ¹⁹F NMR spectra make it a useful internal standard for quantitative NMR analysis.

Safety and Handling

1,4-Bis(trimethylsilyl)tetrafluorobenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is reported to cause skin and serious eye irritation.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1,4-Bis(trimethylsilyl)tetrafluorobenzene | 16956-91-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,4-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Bis(trimethylsilyl)tetrafluorobenzene CAS number

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene, a fluorinated aromatic compound, is a versatile reagent and building block in modern chemistry. Its unique structure, featuring two trimethylsilyl (TMS) groups attached to a tetrafluorobenzene ring, imparts enhanced stability and specific reactivity, making it valuable in organic synthesis, materials science, and medicinal chemistry. The presence of both silicon and fluorine atoms allows for its use in specialized applications, including as a reference standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications relevant to research and development.

Chemical and Physical Properties

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a white crystalline solid at room temperature.[2] Its key identifiers and physical properties are summarized in the tables below.

Compound Identification

| Identifier | Value |

| CAS Number | 16956-91-5[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈F₄Si₂[1][2][3][4][5] |

| Molecular Weight | 294.44 g/mol [3][5] |

| IUPAC Name | trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane[2][3][4][5] |

| InChI Key | RIGHSQASRZUCPK-UHFFFAOYSA-N[1][2][3][5] |

| Canonical SMILES | C--INVALID-LINK--(C)C1=C(F)C(F)=C(--INVALID-LINK--(C)C)C(F)=C1F[2][4] |

Physicochemical Data

| Property | Value |

| Appearance | White crystals or powder[2] |

| Melting Point | 51.0-57.0 °C[2] or 53-55 °C[5] |

| Purity | ≥97.5% (GC)[2] or 98%[3][4][5] |

| Crystal Structure | Monoclinic, space group P2₁/c[1][6] |

Crystallographic Data

The crystal structure is characterized by a herringbone arrangement in the ac-plane, stabilized by van der Waals interactions.[1][6]

| Bond / Parameter | Bond Length (Å) |

| C–C (aromatic) | 1.37–1.39[1] |

| C–Si | 1.85–1.89[1] |

| C–F | 1.34–1.36[1] |

| Carene–Si | 1.9077 (15) - 1.9101 (15)[6] |

Experimental Protocols: Synthesis

Several synthetic routes for 1,4-Bis(trimethylsilyl)tetrafluorobenzene have been reported. The choice of method may depend on the availability of starting materials and desired scale.

Method 1: From 1,2,4,5-Tetrafluorobenzene

This was the first reported synthesis.[6] It involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by quenching with trimethylsilyl chloride.[1][6]

Detailed Protocol:

-

Dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically -78 °C).

-

Add n-butyl lithium dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified period to allow for the formation of the dilithiated intermediate.

-

Add trimethylsilyl chloride to the reaction mixture.

-

Allow the mixture to warm to room temperature slowly.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or sublimation to yield 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Method 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)

This alternative route utilizes a cadmium-containing polymer as the starting material.[1][6]

Detailed Protocol: [6]

-

Synthesize the starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), via thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.

-

Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).

-

Under the protection of dry nitrogen, add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride.

-

Seal the tube, and shake and heat it inside an oven.

-

Increase the temperature stepwise over 30 hours to 222 °C.

-

Continue heating from 230 °C to 250 °C over 26 hours.

-

Cool the Carius tube stepwise to -78 °C before opening it under nitrogen protection.

-

Isolate and purify the product, 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Method 3: From 1,4-Dibromo-2,3,5,6-tetrafluorobenzene

This method involves a phosphine-mediated silylation reaction.[1]

Detailed Protocol: [1]

-

In a suitable reaction vessel, dissolve 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (C₆F₄Br₂) in anhydrous acetonitrile.

-

Cool the solution to -30 °C.

-

Add Tris(diethylamino)phosphine [P(NEt₂)₃] as a catalyst.

-

Add Trimethylsilyl chloride (ClSiMe₃) to the mixture.

-

The reaction proceeds via the activation of ClSiMe₃ by the phosphine catalyst, generating a silylphosphonium intermediate which then undergoes nucleophilic attack on the dibromotetrafluorobenzene, replacing the bromine atoms with TMS groups.

-

After the reaction is complete, purify the product via vacuum distillation to obtain a yield of approximately 59%.

Caption: Overview of synthetic pathways to 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Applications in Research and Development

The unique chemical properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene make it a valuable tool in several areas of research.

Organic and Organometallic Synthesis

This compound serves as a key intermediate in the synthesis of various organosilicon compounds and fluorinated aromatic ligands.[1] The trimethylsilyl groups can be substituted, allowing for regioselective functionalization of the tetrafluorobenzene ring.[1] This is particularly useful in creating precursors for pharmaceuticals and agrochemicals.[1]

¹⁹F Quantitative NMR (qNMR) Standard

Due to its high purity (≥98%) and stability, it is employed as a certified reference material (CRM) or secondary standard in ¹⁹F qNMR.[1] The presence of both fluorine and silicon nuclei allows for dual calibration for ¹⁹F and ¹H nuclei, which helps in reducing systematic errors during quantitative analysis.[1] For long-term reliability, it should be stored at 0–6 °C.[1]

Drug Development and Medicinal Chemistry

While the compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug development.

-

Antiproliferative Activity: Platinum complexes derived from 1,4-Bis(trimethylsilyl)tetrafluorobenzene have been shown to induce apoptosis in cancer cells.[1] The mechanism involves the activation of mitochondrial pathways, leading to programmed cell death.

-

Antimalarial Potential: Derivatives of this compound have demonstrated inhibitory activity against Plasmodium falciparum spermidine synthase, an essential enzyme for the parasite's growth.[1] This suggests a promising avenue for the development of new antimalarial drugs.

Caption: Apoptosis induction by a derivative of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Conclusion

1,4-Bis(trimethylsilyl)tetrafluorobenzene is more than a simple chemical reagent; it is an enabling tool for advanced applications in science and technology. Its well-defined properties and versatile reactivity provide researchers and drug development professionals with a valuable platform for creating novel molecules and materials. From its role as a precise standard in analytical chemistry to its potential in generating next-generation anticancer and antimalarial agents, this compound continues to be an area of active and promising research.

References

- 1. 1,4-Bis(trimethylsilyl)tetrafluorobenzene | 16956-91-5 | Benchchem [benchchem.com]

- 2. 1,4-Bis(trimethylsilyl)tetrafluorobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1,4-Bis(trimethylsilyl)tetrafluorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1,4-Bis(trimethylsilyl)tetrafluorobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

This technical guide provides a comprehensive overview of the molecular structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, catering to researchers, scientists, and professionals in drug development. The document collates crystallographic and spectroscopic data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.

Molecular and Crystal Structure

1,4-Bis(trimethylsilyl)tetrafluorobenzene, with the chemical formula C₁₂H₁₈F₄Si₂, is a fluorinated aromatic compound featuring two trimethylsilyl (TMS) groups at the 1 and 4 positions of a tetrafluorobenzene ring.[1] This substitution pattern imparts unique structural and electronic properties to the molecule.

Crystallographic analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c.[2] The asymmetric unit contains two independent molecules, each located on a center of symmetry.[2][3] This results in a herringbone packing motif in the crystal lattice.[2][3] The C-Si bond distances are notably longer than those in its non-fluorinated counterpart, 1,4-bis(trimethylsilyl)benzene.[2][3]

Crystallographic Data

| Parameter | Value[2] |

| Formula | C₁₂H₁₈F₄Si₂ |

| Molecular Weight | 294.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 19.8389 (4) Å |

| b | 6.35013 (10) Å |

| c | 12.3827 (2) Å |

| β | 107.407 (2)° |

| Volume | 1488.53 (5) ų |

| Z | 4 |

| Temperature | 199 K |

Selected Bond Lengths

| Bond | Length (Å)[2] |

| C(arene)-Si | Longer than 1.8817 (12) |

Spectroscopic Properties

The spectroscopic signature of 1,4-Bis(trimethylsilyl)tetrafluorobenzene provides valuable insights into its molecular structure and electronic environment.

NMR Spectroscopy

| Nucleus | Chemical Shift (ppm)[2] |

| ¹H | -0.39 |

| ¹⁹F | -124.2 |

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 294.[2] Prominent fragment ions are observed at m/z 81 (CH₃SiF₂⁺), 77 ((CH₃)₂SiF⁺), and 73 ((CH₃)₃Si⁺), with intensities higher than the parent ion.[2]

Infrared (IR) Spectroscopy

The neat IR spectrum displays characteristic absorption bands.[2]

| Wavenumber (cm⁻¹) | Intensity[2] |

| 2946 | Medium |

| 2889 | Medium |

| 1575 | Weak |

| 1487 | Weak |

| 1400 | Strong, Broad |

| 1240 | Strong |

| 1214 | Strong |

| 921 | Strong |

| 830 | Strong, Broad |

| 748 | Strong |

Experimental Protocols

Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

The first reported synthesis of the title compound was in 1967.[2] An alternative method involves the reaction of poly(cadmium-2,3,5,6-tetrafluorobenzene) with trimethylsilyl chloride.[2]

Method 1: From 1,2,4,5-Tetrafluorobenzene[1][2]

This synthesis involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by the addition of trimethylsilyl chloride.[1][2]

Method 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)[2]

Materials:

-

Poly(cadmium-2,3,5,6-tetrafluorobenzene), [1,4-Cd—C₆F₄]ₙ

-

(CH₃)₃SiCl, freshly distilled

Procedure:

-

Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).[2]

-

Under a dry nitrogen atmosphere, add 6.55 g (60.3 mmol) of freshly distilled (CH₃)₃SiCl to the tube.[2]

-

Seal the tube, shake it, and place it in an oven for heating.[2]

-

Increase the temperature stepwise over 30 hours to 222°C.[2]

-

Continue heating from 230 to 250°C over 26 hours. A color change to light grey and a reduction in the liquid phase should be observed.[2]

-

Cool the Carius tube stepwise to -78°C before opening it under a nitrogen atmosphere.[2]

-

The product can be purified by sublimation to yield colorless crystals.[2]

References

1,4-Bis(trimethylsilyl)tetrafluorobenzene chemical formula

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-bis(trimethylsilyl)tetrafluorobenzene, a versatile organosilicon compound. The document details its chemical and physical properties, synthesis protocols, key reactions, and significant applications, with a focus on its role in analytical chemistry and materials science.

Chemical and Physical Properties

1,4-Bis(trimethylsilyl)tetrafluorobenzene, with the CAS Number 16956-91-5, is a fluorinated aromatic compound.[1][2] Its chemical formula is C₁₂H₁₈F₄Si₂.[1][2][3] The molecule consists of a tetrafluorobenzene ring substituted with two trimethylsilyl (TMS) groups at the 1 and 4 positions.[1] This symmetrical structure is key to many of its applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

| Property | Value | Source(s) |

| IUPAC Name | trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane | [2][3] |

| Molecular Formula | C₁₂H₁₈F₄Si₂ | [1][2][3] |

| Molecular Weight | 294.44 g/mol | [2] |

| Appearance | White solid (crystals or powder) | [2][3] |

| Melting Point | 46°C to 57°C (reported values vary, e.g., 46°C, 51.0-57.0°C, 53-55°C) | [3][4][5] |

| Boiling Point | 156.5 ± 40.0 °C (Predicted) | [5] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [5] |

| Crystal Structure | Monoclinic, space group P2₁/c | [4] |

Synthesis and Reactivity

Synthesis Protocols

The first synthesis of 1,4-bis(trimethylsilyl)tetrafluorobenzene was reported in 1967.[1][4] Several synthetic routes have been developed since.

Protocol 1: From 1,2,4,5-Tetrafluorobenzene (Original Method)

This method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by the addition of trimethylsilyl chloride.[1][4]

-

Reactants : 1,2,4,5-tetrafluorobenzene, n-butyl lithium, trimethylsilyl chloride.[1][4]

-

Procedure :

-

Dissolve 1,2,4,5-tetrafluorobenzene in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyl lithium to the cooled mixture. This step generates a lithiated intermediate.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified period.

-

Add trimethylsilyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or sublimation to obtain pure 1,4-bis(trimethylsilyl)tetrafluorobenzene.

-

Protocol 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)

An alternative synthesis route utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) as a starting material.[4]

-

Reactants : Poly(cadmium-2,3,5,6-tetrafluorobenzene), trimethylsilyl chloride.[4]

-

Procedure :

-

Synthesize the starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), via thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.[4]

-

Place the poly(cadmium-2,3,5,6-tetrafluorobenzene) in a sealed glass tube.[4]

-

Add freshly distilled trimethylsilyl chloride to the tube under a dry nitrogen atmosphere.[4]

-

Seal the tube and heat it in an oven, gradually increasing the temperature to 222°C over 30 hours.[4]

-

After the reaction, cool the tube and isolate the product. Purification is achieved via sublimation to yield colorless crystals.[4]

-

Chemical Reactivity

1,4-Bis(trimethylsilyl)tetrafluorobenzene exhibits reactivity characteristic of both the fluorinated aromatic ring and the trimethylsilyl groups.

-

Substitution Reactions : The trimethylsilyl groups are susceptible to substitution and can be replaced by other functional groups.[1] This allows for the synthesis of various derivatives.

-

Nucleophilic Substitution : The electron-withdrawing fluorine atoms on the benzene ring influence its reactivity in nucleophilic substitution reactions.[1]

-

Deprotection : The silyl groups can be removed under mild acidic conditions, which is a useful feature in multi-step syntheses, such as in the preparation of fluorinated aromatic ligands.[1]

Applications

The unique structural and chemical properties of 1,4-bis(trimethylsilyl)tetrafluorobenzene make it valuable in several scientific fields.

-

Quantitative NMR (qNMR) : Due to its high purity, stability, and symmetrical structure, it serves as a certified reference material (CRM) for ¹⁹F and ¹H qNMR.[1][6] Its distinct signals in both ¹⁹F and ¹H spectra allow for dual calibration, which helps in reducing systematic errors during analysis.[1]

-

Organometallic Synthesis : It is used as a precursor in the synthesis of various organometallic compounds.[1] The trimethylsilyl groups can be readily displaced, providing a pathway to new fluorinated aromatic structures.

-

Materials Science : Derivatives of this compound, such as those incorporating thiophene groups, have shown potential in the development of flexible organic electronics and mechanoresponsive materials.[1] The substitution of the TMS groups allows for the tuning of mechanical and electronic properties.[1]

Structural and Spectroscopic Characterization

Detailed analysis has provided a clear understanding of the molecular structure and spectroscopic behavior of 1,4-bis(trimethylsilyl)tetrafluorobenzene.

Table 2: Spectroscopic Data

| Technique | Observed Data | Source(s) |

| ¹H NMR | δ -0.39 ppm (in CCl₄) | [4] |

| ¹⁹F NMR | δ -124.2 ppm (in CCl₄); ~ -138 ppm | [1][4] |

| Mass Spec. (EI) | M⁺ at m/z 294; Major fragments at 81 (CH₃SiF₂), 77 ((CH₃)₂SiF), 73 ((CH₃)₃Si) | [4] |

| Infrared (IR) | 2946, 2889, 1400, 1240, 1214, 921, 830, 748 cm⁻¹ (major peaks) | [4] |

Crystal Structure

X-ray crystallography has revealed that 1,4-bis(trimethylsilyl)tetrafluorobenzene crystallizes in the monoclinic space group P2₁/c.[4] The molecules adopt a herringbone arrangement in the crystal lattice, which is stabilized by van der Waals interactions between the methyl groups of adjacent molecules.[1][4] The C-Si bond lengths are reported to be slightly longer than those in the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene.[4]

References

- 1. 1,4-Bis(trimethylsilyl)tetrafluorobenzene | 16956-91-5 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1,4-Bis(trimethylsilyl)tetrafluorobenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-BIS(TRIMETHYLSILYL)TETRAFLUOROBENZENE | 16956-91-5 [amp.chemicalbook.com]

- 6. 16956-91-5・定量NMR用標準物質(1H,19F)(1,4-ビス(トリメチルシリル)-2,3,5,6-テトラフルオロベンゼン) ・1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene for Quantitative NMR(1H,19F)・639-44151【詳細情報】|【分析】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a fluorinated organosilicon compound with increasing significance in materials science and pharmaceutical research. Its unique electronic properties, thermal stability, and potential as a building block for more complex molecules make it a compound of interest. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the realm of drug development.

Physical and Chemical Properties

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a white crystalline solid at room temperature.[1][2] The key physical and chemical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point and density, are currently based on predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈F₄Si₂ | [1][3] |

| Molecular Weight | 294.44 g/mol | [2][4] |

| Melting Point | 51-57 °C | [1][4] |

| Boiling Point | 156.5 ± 40.0 °C (Predicted) | [5] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [5] |

| Appearance | White crystals or powder | [1] |

| Solubility | Soluble in tetrahydrofuran (THF) and dichloromethane | [3] |

| CAS Number | 16956-91-5 | [2][4] |

Experimental Protocols

Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

A documented method for the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium and subsequent quenching with trimethylsilyl chloride.[3] A detailed experimental protocol for a related synthesis is described below.[6]

Materials:

-

Poly(cadmium-2,3,5,6-tetrafluorobenzene)

-

Trimethylsilyl chloride (freshly distilled)

-

Petrol ether (60-70 °C fraction)

-

Duran-glass Carius tube

-

Schlenk line and inert atmosphere (e.g., nitrogen or argon)

-

Heating oven

-

High-vacuum line

-

Water-cooled sublimation finger

Procedure:

-

Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).

-

Under a protective nitrogen atmosphere, add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride to the Carius tube.

-

Seal the tube and place it in an oven.

-

Increase the temperature stepwise over 30 hours to 222 °C.

-

Continue heating from 230 to 250 °C over 26 hours.

-

Cool the Carius tube stepwise to -78 °C before carefully opening it under a nitrogen atmosphere.

-

Recover unreacted trimethylsilyl chloride by condensation under high vacuum at 0 °C.

-

Extract the solid residue with boiling petrol ether (60-70 °C fraction).

-

Remove the solvent from the extract to obtain a slightly brownish oil.

-

Purify the oil by sublimation under high vacuum to yield colorless crystals of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is observed and recorded.

Boiling Point Determination (for reference):

While this compound is a solid at standard conditions, a predicted boiling point is available. Experimental determination would require heating the substance to its boiling point and measuring the temperature at which the vapor pressure equals the atmospheric pressure. This can be done using distillation or reflux methods, though care must be taken due to the high temperature.

Density Determination:

The density of the solid can be determined by measuring the mass of a sample and its volume. For an irregularly shaped solid, the volume can be determined by fluid displacement using a liquid in which the compound is insoluble.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

References

- 1. 1,4-Bis(trimethylsilyl)tetrafluorobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1,4-Bis(trimethylsilyl)tetrafluorobenzene | 16956-91-5 | Benchchem [benchchem.com]

- 4. 1,4-Bis(trimethylsilyl)tetrafluorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. 1,4-BIS(TRIMETHYLSILYL)TETRAFLUOROBENZENE | 16956-91-5 [amp.chemicalbook.com]

- 6. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,4-bis(trimethylsilyl)tetrafluorobenzene, a key organosilicon compound with applications in materials science and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for this compound.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 1,4-bis(trimethylsilyl)tetrafluorobenzene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H | -0.39 | 20% CCl₄ | Singlet | Not Applicable | [1] |

| ¹³C | No data available | - | - | - | |

| ¹⁹F | -124.2 | 20% CCl₄ | Singlet | Not Applicable | [1] |

| ²⁹Si | No data available | - | - | - |

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Method | Key Fragments (m/z) | Relative Intensity | Reference |

| Mass Spectrometry | Electron Ionization (EI, 73 eV) | 294 [M]⁺ | Low | [1] |

| 81 [CH₃SiF₂]⁺ | High | [1] | ||

| 77 [(CH₃)₂SiF]⁺ | High | [1] | ||

| 73 [(CH₃)₃Si]⁺ | High | [1] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 2946 | Medium | C-H stretch | [1] |

| 2889 | Medium | C-H stretch | [1] |

| 1575 | Weak | C=C stretch (aromatic) | [1] |

| 1487 | Weak | C=C stretch (aromatic) | [1] |

| 1400 | Strong, Broad | Si-CH₃ deformation | [1] |

| 1343 | Weak | - | [1] |

| 1334 | Weak | - | [1] |

| 1286 | Weak | - | [1] |

| 1240 | Strong | Si-CH₃ symmetric deformation | [1] |

| 1214 | Strong | - | [1] |

| 1183 | Medium | - | [1] |

| 1035 | Weak | - | [1] |

| 921 | Strong | C-F stretch | [1] |

| 830 | Strong, Broad | Si-C stretch | [1] |

| 748 | Strong | - | [1] |

| 684 | Medium | - | [1] |

| 613 | Medium | - | [1] |

| 566 | Weak | - | [1] |

| 432 | Weak | - | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis spectroscopic data for 1,4-bis(trimethylsilyl)tetrafluorobenzene has been identified in the reviewed literature. For comparative purposes, the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene, exhibits UV absorption maxima.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for 1,4-bis(trimethylsilyl)tetrafluorobenzene are not extensively described in the available literature. Therefore, generalized protocols suitable for the analysis of this and similar organosilicon compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-bis(trimethylsilyl)tetrafluorobenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Parameters: Utilize a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹⁹F NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as described for ¹H NMR. An external reference standard such as CFCl₃ (0 ppm) can be used.

-

Instrument Parameters: Use a spectrometer equipped with a fluorine probe.

-

Data Acquisition: Acquire the spectrum with proton decoupling to simplify the fluorine signals.

-

-

¹³C and ²⁹Si NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is recommended due to the lower natural abundance and sensitivity of these nuclei.

-

Instrument Parameters: Employ a high-field NMR spectrometer. For ²⁹Si NMR, the use of polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly enhance signal intensity.

-

Data Acquisition: Longer acquisition times and a greater number of scans are typically required.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat sample, as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1,4-bis(trimethylsilyl)tetrafluorobenzene.

Caption: Spectroscopic analysis workflow for 1,4-bis(trimethylsilyl)tetrafluorobenzene.

References

Unveiling the Solid-State Architecture of 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, a fluorinated aromatic compound with applications in organic synthesis and materials science. This document outlines the key crystallographic parameters, experimental methodologies for its synthesis and characterization, and a detailed examination of its molecular and supramolecular arrangement.

Core Crystallographic Data

The crystal structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene has been determined through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key structural parameters are summarized below for efficient comparison and reference.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈F₄Si₂ |

| Molecular Weight | 294.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 19.8389 (4) Å |

| b | 6.35013 (10) Å |

| c | 12.3827 (2) Å |

| β | 107.407 (2)° |

| Volume | 1488.53 (5) ų |

| Z | 4 |

| Temperature | 199 K |

| Radiation | Mo Kα |

Molecular and Crystal Packing Insights

The asymmetric unit of 1,4-Bis(trimethylsilyl)tetrafluorobenzene contains two independent molecules, with each molecule situated on a center of symmetry.[1][2] The carbon-carbon, methyl-silicon, and carbon-fluorine bond lengths are all within the expected ranges.[1] Notably, the arene-silicon bond distances are slightly elongated when compared to the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene.[1]

The packing of the molecules within the crystal lattice results in a distinct herringbone motif when viewed along the ac plane.[1][2] This arrangement is stabilized by van der Waals interactions between the methyl groups of adjacent molecules.[1]

Experimental Protocols

Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

A documented synthesis of the title compound involves the reaction of poly(cadmium-2,3,5,6-tetrafluorobenzene) with trimethylsilyl chloride.[1]

Materials:

-

poly(cadmium-2,3,5,6-tetrafluorobenzene), [1,4-Cd—C₆F₄]ₙ

-

(CH₃)₃SiCl, freshly distilled

Procedure:

-

Inside a glove box, 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene) is placed into a Duran-glass Carius tube.[1]

-

Under the protection of dry nitrogen, 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride is added to the tube.[1]

-

The Carius tube is sealed, shaken, and heated in an oven.[1]

-

The temperature is incrementally increased to 222°C over a period of 30 hours.[1]

-

Further heating is carried out from 230°C to 250°C over 26 hours.[1]

-

The Carius tube is then cooled stepwise to -78°C before being opened under a nitrogen atmosphere.[1]

An earlier reported synthesis from 1967 utilized 1,2,4,5-tetrafluorobenzene, n-butyl lithium, and trimethylsilyl chloride as starting materials.[1]

Crystal Structure Determination

The determination of the crystal structure was accomplished through single-crystal X-ray diffraction.

Data Collection and Refinement:

-

Diffractometer: Oxford Xcalibur Eos[1]

-

Data Collection Software: CrysAlis PRO[1]

-

Cell Refinement Software: CrysAlis PRO[1]

-

Data Reduction Software: CrysAlis PRO[1]

-

Structure Solution Software: SHELXS97[1]

-

Structure Refinement Software: SHELXL97[1]

-

Molecular Graphics Software: DIAMOND[1]

-

Publication Software: publCIF[1]

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final analysis and publication of its crystal structure.

Caption: Workflow from synthesis to crystal structure publication.

References

An In-depth Technical Guide on the Thermal Stability of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known and inferred thermal stability of 1,4-Bis(trimethylsilyl)tetrafluorobenzene. It is important to note that detailed experimental studies, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), specifically for this compound are not extensively available in the public domain. The experimental protocols and decomposition pathways described herein are based on standard analytical methodologies and established principles of organosilicon chemistry.

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a fluorinated aromatic compound featuring two trimethylsilyl (TMS) groups at the 1,4-positions of a tetrafluorobenzene ring.[1] Its unique structure makes it a subject of interest in materials science and as a synthetic intermediate.[1] Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application in processes that may involve elevated temperatures. While specific data is limited, existing literature provides insights into its thermal tolerance. For instance, synthesis procedures for 1,4-Bis(trimethylsilyl)tetrafluorobenzene have been described that involve heating the compound to temperatures as high as 250°C, indicating a significant degree of thermal stability.[2] Furthermore, some sources state that the compound is stable up to 270°C.[1]

Physicochemical and Thermal Properties

The following table summarizes the key physical and reported thermal properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈F₄Si₂ | [1] |

| Molecular Weight | 294.44 g/mol | [2][3] |

| CAS Number | 16956-91-5 | [1][3] |

| Melting Point | 53-55°C | [1] |

| Reported Thermal Stability | Stable up to 270°C | [1] |

| Synthesis Temperature | Heated up to 250°C during synthesis | [2] |

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability and decomposition profile of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A high-precision TGA instrument.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 1,4-Bis(trimethylsilyl)tetrafluorobenzene (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature from 30°C to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is obtained from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.

Apparatus: A DSC instrument.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset and peak maximum temperatures provide information about the thermal events.

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for assessing the thermal stability of a chemical compound like 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

References

An In-depth Technical Guide to the Reactivity of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a versatile fluorinated aromatic compound that serves as a valuable building block in organic synthesis, materials science, and medicinal chemistry. The presence of two trimethylsilyl groups on the electron-deficient tetrafluorobenzene ring imparts unique reactivity, allowing for selective functionalization through a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene, with a focus on its applications in the development of novel molecules.

Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

Two primary methods for the synthesis of 1,4-bis(trimethylsilyl)tetrafluorobenzene have been reported, offering different approaches to this key intermediate.

Method 1: From 1,2,4,5-Tetrafluorobenzene

The first reported synthesis in 1967 involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium and trimethylsilyl chloride.[1]

Method 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)

An alternative route utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) and trimethylsilyl chloride under vacuum conditions.[1] This method has been reported to produce the target compound in approximately 80% yield.[1]

Experimental Protocol: Synthesis from Poly(cadmium-2,3,5,6-tetrafluorobenzene)[1]

-

Reactant Preparation: The starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), is synthesized via the thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.

-

Reaction Setup: In a glove box, 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene) is placed in a Duran-glass Carius tube.

-

Reagent Addition: Freshly distilled trimethylsilyl chloride (6.55 g, 60.3 mmol) is added to the Carius tube under a dry nitrogen atmosphere.

-

Reaction Conditions: The sealed tube is shaken and heated in an oven. The temperature is incrementally increased to 222°C over 30 hours. Further heating from 230 to 250°C for 26 hours is then carried out.

-

Work-up and Purification: The Carius tube is cooled to -78°C before being opened under nitrogen. The product is collected by sublimation onto a water-cooled finger, yielding colorless crystals.

Synthesis Workflow

Caption: Synthetic routes to 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Spectroscopic Data

The structural characterization of 1,4-bis(trimethylsilyl)tetrafluorobenzene is well-documented.

| Spectroscopic Data | Values |

| ¹H NMR (CCl₄) | δ -0.39 ppm |

| ¹⁹F NMR (CCl₄) | δ -124.2 ppm |

| Mass Spec. (EI) | M⁺ 294; major fragments at m/z 81 (CH₃SiF₂), 77 ((CH₃)₂SiF), 73 ((CH₃)₃Si) |

| Infrared (neat) | 2946, 2889, 1575, 1487, 1400, 1343, 1334, 1286, 1240, 1214, 1183, 1035, 921, 830, 748, 684, 613, 566, 432 cm⁻¹ |

Spectroscopic data sourced from[1]

Reactivity

The reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene is dominated by the interplay between the electron-withdrawing tetrafluorobenzene core and the versatile trimethylsilyl groups, which can be readily cleaved or participate in substitution reactions. This allows for three main classes of reactions: electrophilic substitution (desilylation), nucleophilic substitution, and photochemical reactions.

Electrophilic Substitution (Desilylation)

The trimethylsilyl groups are susceptible to cleavage by electrophiles, a reaction known as protodesilylation or, more broadly, electrophilic substitution at the silyl-bearing carbon. This reactivity provides a powerful method for the regioselective introduction of a wide range of functional groups onto the tetrafluorobenzene ring.

Caption: General mechanism for electrophilic desilylation.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the tetrafluorobenzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The presence of the trimethylsilyl groups can influence the regioselectivity of this reaction. More commonly, the trimethylsilyl groups are first replaced by a more reactive group, such as a halogen, which then undergoes nucleophilic substitution. A key reaction in this class is the interaction with organolithium reagents.

Treatment of 1,4-bis(trimethylsilyl)tetrafluorobenzene with organolithium reagents, such as n-butyllithium, can lead to the substitution of a trimethylsilyl group or a fluorine atom, depending on the reaction conditions. For instance, the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium is a key step in one of the syntheses of the title compound.[1]

Photochemical Reactions

1,4-Bis(trimethylsilyl)tetrafluorobenzene can participate in photochemical reactions, often initiated by ultraviolet irradiation. These reactions can lead to the formation of unique and complex molecular architectures. While specific examples for this exact compound are not extensively detailed in the readily available literature, related fluorinated aromatic compounds are known to undergo photochemical cycloaddition reactions.

Applications in Synthesis

The reactivity profile of 1,4-bis(trimethylsilyl)tetrafluorobenzene makes it a valuable precursor for a variety of functionalized fluorinated molecules.

Synthesis of 1,4-Disubstituted-tetrafluorobenzenes

A primary application is the synthesis of 1,4-disubstituted-2,3,5,6-tetrafluorobenzenes. This is typically achieved through a two-step process involving the sequential electrophilic substitution of the two trimethylsilyl groups. This allows for the synthesis of both symmetrical and unsymmetrical derivatives.

Caption: Stepwise functionalization of the tetrafluorobenzene core.

Conclusion

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a key synthetic intermediate that offers multiple avenues for the construction of complex fluorinated aromatic molecules. Its well-defined synthesis and the predictable reactivity of the trimethylsilyl groups make it an attractive starting material for applications in drug discovery, materials science, and agrochemicals. The ability to perform selective sequential electrophilic substitutions opens the door to a vast array of novel 1,4-disubstituted tetrafluorobenzene derivatives with tailored properties. Further exploration of its nucleophilic and photochemical reactivity is likely to uncover even more synthetic possibilities.

References

An In-depth Technical Guide on the Electron-Withdrawing Effects of 1,4-Bis(trimethylsilyl)tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(trimethylsilyl)tetrafluorobenzene, denoted as 1,4-(Me₃Si)₂–C₆F₄, is a unique organosilicon compound characterized by a highly electron-deficient aromatic core. This deficiency is induced by four strongly electronegative fluorine atoms. The presence of two trimethylsilyl (TMS) groups in a para-arrangement further modulates its electronic properties, reactivity, and structural characteristics. This document provides a comprehensive analysis of the electron-withdrawing effects of this molecule, supported by quantitative data, detailed experimental protocols, and logical diagrams. It explores its synthesis, structural features, electronic character, and applications as a versatile precursor in materials science and a reference standard in analytical chemistry.

Introduction

The electronic nature of an aromatic ring is a critical determinant of its reactivity and physical properties. Electron-withdrawing groups (EWGs) decrease the electron density of the π-system, rendering the ring susceptible to nucleophilic attack and influencing the acidity of adjacent functional groups. In 1,4-bis(trimethylsilyl)tetrafluorobenzene, the powerful inductive effect of four fluorine atoms creates a profoundly electrophilic tetrafluorobenzene ring. The trimethylsilyl (-SiMe₃) groups, while often considered weakly donating or neutral in other contexts, exhibit unique electronic behavior when directly attached to a π-system, contributing to the overall electronic profile of the molecule through a combination of inductive and conjugative effects. Understanding these combined effects is crucial for its application in organic synthesis, polymer chemistry, and drug design.

Synthesis and Molecular Structure

The synthesis of 1,4-bis(trimethylsilyl)tetrafluorobenzene has been achieved through several routes since its first preparation in 1967.[1][2] The choice of method depends on the available starting materials and desired scale.

Synthesis Pathways

Two primary synthetic strategies are outlined below:

-

Lithiation of Tetrafluorobenzene: The original method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by quenching with trimethylsilyl chloride.[1]

-

From a Cadmium Reagent: An alternative route utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) as a precursor, which reacts with trimethylsilyl chloride under heat.[1][2]

dot

Caption: Synthetic routes to 1,4-bis(trimethylsilyl)tetrafluorobenzene.

Molecular and Crystal Structure

X-ray crystallography reveals that 1,4-bis(trimethylsilyl)tetrafluorobenzene crystallizes in the monoclinic space group P2₁/c.[1] The molecule possesses a center of symmetry. A key structural feature is the elongation of the C(arene)-Si bonds compared to its non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene.[1] This elongation is indicative of the strong electron-withdrawing nature of the tetrafluorophenyl ring, which influences the bonding characteristics of the silyl groups. The molecules pack in a herringbone arrangement, stabilized by van der Waals interactions.[1]

dot

Caption: Structure of 1,4-bis(trimethylsilyl)tetrafluorobenzene.

Analysis of Electron-Withdrawing Effects

The electronic character of 1,4-bis(trimethylsilyl)tetrafluorobenzene is dominated by two main factors: the inductive effect of the fluorine atoms and the combined inductive/conjugative effects of the trimethylsilyl groups.

dot

Caption: Factors contributing to the electron-withdrawing nature.

The Tetrafluorobenzene Core

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). With four fluorine atoms, the C₆F₄ core is significantly electron-deficient, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

The Trimethylsilyl Groups

The electronic effect of a trimethylsilyl group directly attached to an aromatic ring is complex.

-

Inductive Effect: Silicon is less electronegative than carbon, which would suggest a weak electron-donating inductive effect. However, when attached to a highly electronegative ring, the overall inductive influence can be withdrawing.

-

Conjugative Effect (σ-π Conjugation): The Si-C σ-orbital can overlap with the π-system of the benzene ring. This interaction, sometimes referred to as "inverse hyperconjugation," allows the silyl group to act as a π-electron acceptor.[3] This effect is a key contributor to its electron-withdrawing character in this context.

Quantitative evidence for these effects comes from Hammett constants, which measure the electronic influence of substituents on a reaction center.

Quantitative Data

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) | Data Interpretation |

| -F | 0.34[4] | 0.06[4] | Strongly inductively withdrawing (-I), weakly π-donating (+R) at para. |

| -Si(CH₃)₃ | -0.04[4][5] | -0.07[4][5] | Weakly electron-donating overall in standard benzoic acid systems. |

| -CF₃ | 0.43[4][5] | 0.54[4][5] | Strongly withdrawing by induction and resonance. |

Note: The negative Hammett values for -Si(CH₃)₃ are derived from standard benzoic acid ionization and may not fully capture the group's π-accepting nature when attached to a highly electron-deficient ring. The π-acceptor behavior of silyl groups is more pronounced in radical anions or highly electron-poor systems.[3] The combined effect of four fluorine atoms far outweighs the weak effect of the TMS groups, establishing the ring's profound electron deficiency. The properties of the trifluoromethyl (-CF₃) substituted analog, which has even stronger electron-withdrawing effects, confirm this trend.[2]

Table 2: Crystallographic Data for 1,4-(Me₃Si)₂–C₆F₄

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 19.8389 (4) | [1] |

| b (Å) | 6.35013 (10) | [1] |

| c (Å) | 12.3827 (2) | [1] |

| β (°) | 107.407 (2) | [1] |

| C(arene)-Si Bond Length (Å) | 1.9077 (15) - 1.9101 (15) | [1] |

| C(arene)-Si (non-fluorinated analog) (Å) | 1.8817 (12) | [1] |

The longer C-Si bond in the fluorinated compound compared to its non-fluorinated counterpart reflects the reduced electron density in the aromatic ring, which weakens the bond.[1]

Experimental Protocols

Synthesis via Cadmium Reagent[1]

-

Precursor Synthesis: The starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene) [1,4-Cd—C₆F₄]n, is synthesized via thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.

-

Reaction Setup: In a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of [1,4-Cd—C₆F₄]n.

-

Reagent Addition: Add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride ((CH₃)₃SiCl) under a dry nitrogen atmosphere.

-

Reaction Conditions: Seal the tube, shake, and heat in an oven. The temperature is increased stepwise over 30 hours to 222 °C.

-

Workup and Purification: After cooling, the product is isolated from the reaction mixture. Purification is typically achieved by recrystallization or sublimation.

Synthesis via Lithiation[1][2]

-

Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2,4,5-tetrafluorobenzene in a suitable anhydrous ether solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C).

-

Lithiation: Add n-butyl lithium (2 equivalents) dropwise via syringe, maintaining the low temperature. Stir the reaction mixture for a specified period to ensure complete lithiation.

-

Silylation: Add trimethylsilyl chloride (2.2 equivalents) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

X-ray Crystallography[1]

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation of a solvent or by sublimation.

-

Data Collection: Mount a selected crystal on a diffractometer (e.g., Oxford Xcalibur Eos). Collect diffraction data at a low temperature (e.g., 199 K) using Mo Kα radiation.

-

Structure Solution and Refinement: Process the collected data using appropriate software (e.g., CrysAlis PRO). Solve the structure using direct methods (e.g., SHELXS97) and refine the structure by full-matrix least-squares on F² (e.g., SHELXL97).

Applications in Research and Development

The unique electronic and structural properties of 1,4-bis(trimethylsilyl)tetrafluorobenzene make it a valuable molecule for various applications:

-

Precursor in Organometallic and Materials Chemistry: The TMS groups can be selectively cleaved under mild acidic conditions, providing reactive sites for further functionalization.[2] This makes it a key building block for creating complex fluorinated aromatic ligands, polymers, and materials for flexible organic electronics.[2]

-

¹⁹F qNMR Standard: Its chemical inertness, high purity, and symmetrical structure with a distinct ¹⁹F NMR signal make it an ideal certified reference material (CRM) for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2]

-

Drug Development Research: While the molecule itself is not a drug, its derivatives have been investigated for biological activity. For example, related platinum complexes have shown antiproliferative activity, and other derivatives have demonstrated potential as antimalarial agents by inhibiting Plasmodium falciparum spermidine synthase.[2] The electron-deficient ring can participate in specific interactions with biological targets.

Conclusion

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a molecule defined by its pronounced electron-withdrawing character. This property is overwhelmingly dictated by the strong inductive effects of the four fluorine atoms on the benzene ring. The trimethylsilyl groups play a secondary, modulating role, contributing a weak inductive effect and a more significant π-accepting conjugative effect. This combination of features results in a stable, yet reactive, building block with elongated C-Si bonds and a highly electrophilic aromatic core. The detailed understanding of its synthesis, structure, and electronic properties, as outlined in this guide, enables its effective use by researchers in the synthesis of advanced materials, as a reliable analytical standard, and as a scaffold for the exploration of new bioactive compounds.

References

- 1. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Bis(trimethylsilyl)tetrafluorobenzene | 16956-91-5 | Benchchem [benchchem.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Hammett Sigma Constants* [wiredchemist.com]

Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene from 1,2,4,5-Tetrafluorobenzene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, a valuable fluorinated aromatic compound with applications in organic synthesis and materials science. The synthesis is based on the double silylation of 1,2,4,5-tetrafluorobenzene using n-butyllithium and trimethylsilyl chloride. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a key intermediate in the synthesis of various organic and organometallic compounds. The presence of the tetrafluorobenzene ring imparts unique electronic properties and thermal stability, while the trimethylsilyl groups provide reactive sites for further functionalization. The first synthesis of this compound was reported in 1967, involving the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium and trimethylsilyl chloride.[1] This method remains a common and effective route for its preparation.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1,2,4,5-Tetrafluorobenzene | |

| Reagents | n-Butyllithium, Trimethylsilyl chloride | [1] |

| Solvent | Diethyl ether | |

| Product | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |

| Reported Yield | ~80% | [2] |

| Molecular Formula | C₁₂H₁₈F₄Si₂ | |

| Molecular Weight | 294.44 g/mol | |

| Appearance | Colorless crystals | [2] |

Experimental Protocol

This protocol details the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene from 1,2,4,5-tetrafluorobenzene.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

n-Butyllithium (solution in hexanes)

-

Trimethylsilyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,2,4,5-tetrafluorobenzene in anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the reaction mixture to a low temperature, typically between -70 °C and -60 °C, using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution of 1,2,4,5-tetrafluorobenzene via the dropping funnel. Maintain the low temperature during the addition. The reaction is exothermic, so slow addition is crucial. Stir the mixture for a designated period at this temperature to ensure complete lithiation.

-

Silylation: Add trimethylsilyl chloride to the reaction mixture, again ensuring the temperature is maintained at a low level. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexane) to yield colorless crystals of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Mandatory Visualization

Caption: Workflow for the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

References

Application Notes and Protocols: Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene using n-Butyl Lithium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, a valuable intermediate in the synthesis of functionalized aromatic compounds. The procedure is based on the foundational work of Fearon and Gilman, involving the double lithiation of 1,2,4,5-tetrafluorobenzene with n-butyl lithium followed by quenching with trimethylsilyl chloride.[1]

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a key building block in organic synthesis, enabling the introduction of a tetrafluorophenylene moiety into various molecular architectures. The trimethylsilyl groups serve as versatile handles for further functionalization, for instance, through ipso-substitution reactions. This protocol details the preparation of the title compound, offering a reproducible method for obtaining this important synthetic intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesized 1,4-Bis(trimethylsilyl)tetrafluorobenzene. While the original synthesis by Fearon and Gilman did not report detailed spectroscopic data, the information below is from a more recent synthesis and serves as a reference for product characterization.

| Parameter | Value | Reference |

| Yield | Not explicitly reported in the original communication. | Fearon & Gilman, 1967[1] |

| Melting Point | 91-94 °C | Sigma-Aldrich |

| ¹H NMR (CDCl₃) | δ 0.35 (s, 18H) | Not explicitly available, typical value for TMS protons |

| ¹³C NMR (CDCl₃) | Not readily available in searched literature. | |

| ¹⁹F NMR (CDCl₃) | Not readily available in searched literature. | |

| Mass Spec (MS) | m/z 294 (M+) | Not explicitly available, calculated molecular weight is 294.44 g/mol |

Experimental Protocol

This protocol is adapted from the general principles of organolithium chemistry and the reaction described by Fearon and Gilman.[1] Researchers should be proficient in handling air- and moisture-sensitive reagents.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

n-Butyl lithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes for recrystallization

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk line or glovebox

-

Round-bottom flask equipped with a magnetic stir bar, rubber septum, and gas inlet

-

Syringes for liquid transfer

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere of argon or nitrogen.

-

Addition of Starting Material: Anhydrous diethyl ether or THF is added to the flask via syringe, followed by 1,2,4,5-tetrafluorobenzene. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: A solution of n-butyl lithium in hexanes (2.2 equivalents) is added dropwise to the stirred solution of 1,2,4,5-tetrafluorobenzene at -78 °C. The addition rate should be controlled to maintain the temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 2-3 hours.

-

Silylation: Freshly distilled trimethylsilyl chloride (2.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by recrystallization from hexanes to afford 1,4-Bis(trimethylsilyl)tetrafluorobenzene as a white solid.

Reaction Scheme and Mechanism

The synthesis proceeds through a double directed ortho-lithiation of 1,2,4,5-tetrafluorobenzene by n-butyl lithium, followed by electrophilic quenching with trimethylsilyl chloride.

Figure 1: A high-level overview of the synthesis workflow.

The reaction mechanism is believed to proceed via a nucleophilic aromatic substitution pathway. The highly basic n-butyl lithium deprotonates the acidic protons on the tetrafluorobenzene ring, facilitated by the electron-withdrawing nature of the fluorine atoms. This forms a transient dilithio intermediate, which is then trapped by the electrophilic trimethylsilyl chloride.

References

Application Notes and Protocols: 1,4-Bis(trimethylsilyl)tetrafluorobenzene as a Precursor for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a versatile organosilicon compound that serves as a valuable precursor in the synthesis of a variety of advanced materials. Its unique structure, featuring a perfluorinated aromatic core and reactive trimethylsilyl (TMS) groups, allows for its application in the development of high-performance polymers and inorganic materials. The tetrafluorobenzene unit imparts desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials. The TMS groups offer a route for controlled polymerization and deposition processes. These application notes provide an overview of its utility and detailed protocols for the synthesis of advanced materials.

Key Applications

-

High-Performance Fluorinated Polymers: Serves as a monomer in the synthesis of fluorinated poly(arylene ether)s (FPAEs) and other related polymers. These materials are sought after for their low dielectric constants, high thermal stability, and excellent chemical resistance, making them suitable for applications in microelectronics and aerospace.

-

Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC): Can be utilized as a single-source precursor for the deposition of silicon carbide thin films. SiC is a wide-bandgap semiconductor with exceptional hardness, thermal conductivity, and resistance to harsh environments, making it ideal for high-power electronic devices, and protective coatings.

-